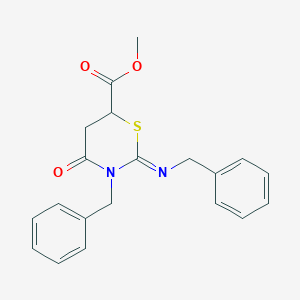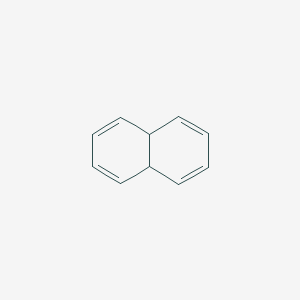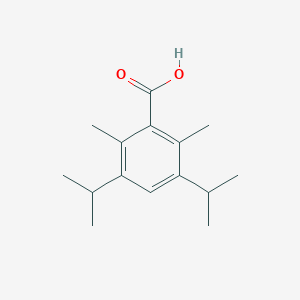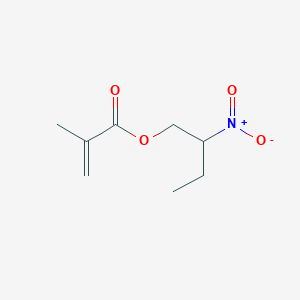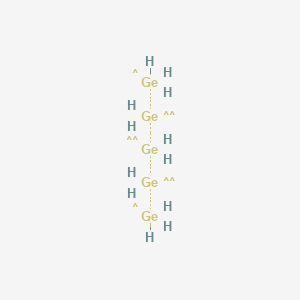
Pentagermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentagermane is a compound consisting of five germanium atoms arranged in a cyclical structure. It has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, electronics, and materials science.
Aplicaciones Científicas De Investigación
Pentagermane has shown potential in various scientific research applications. In the field of medicine, pentagermane has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In electronics, pentagermane has been used as a semiconductor material due to its unique electronic properties. It has also been studied for its potential use in photovoltaic cells and other energy-related applications. In materials science, pentagermane has been studied for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of pentagermane is still not fully understood. However, studies have shown that it can interact with various cellular pathways and proteins, leading to its observed effects. In cancer cells, pentagermane has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the Akt/mTOR pathway. In inflammation, pentagermane has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
Pentagermane has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In inflammation, it can reduce the production of pro-inflammatory cytokines. In addition, pentagermane has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of pentagermane is its relatively simple synthesis method, which allows for large-scale production. It also has a wide range of potential applications in various fields. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments. In addition, the mechanism of action of pentagermane is still not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for pentagermane research. In the field of medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In electronics, pentagermane can be further studied for its potential use as a semiconductor material and in photovoltaic cells. In materials science, pentagermane can be further studied for its potential use in the development of new materials with unique properties. Overall, pentagermane has shown promise in various fields and warrants further investigation.
Métodos De Síntesis
Pentagermane can be synthesized through several methods, including the reaction of germanium tetrachloride with sodium amalgam, the reaction of germanium tetrachloride with magnesium in the presence of a catalyst, and the reaction of germanium tetrachloride with sodium in the presence of a reducing agent. These methods have been optimized to produce high yields of pentagermane with minimal impurities.
Propiedades
Número CAS |
15587-39-0 |
|---|---|
Nombre del producto |
Pentagermane |
Fórmula molecular |
Ge5H12 |
Peso molecular |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
Clave InChI |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
SMILES canónico |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



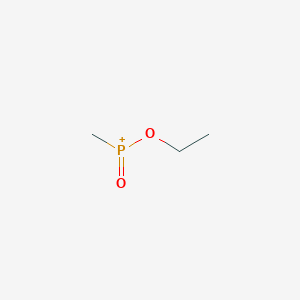
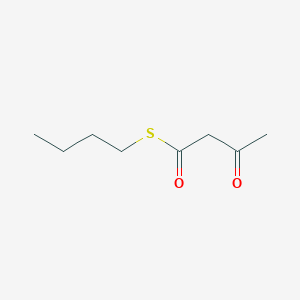
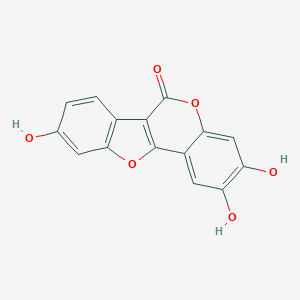
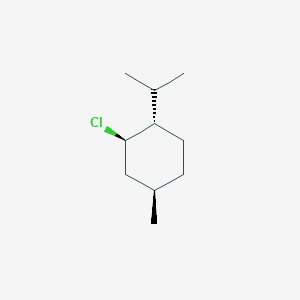
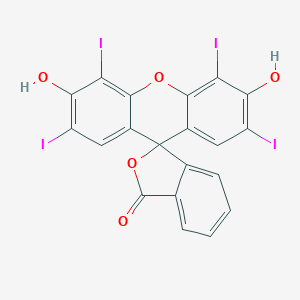
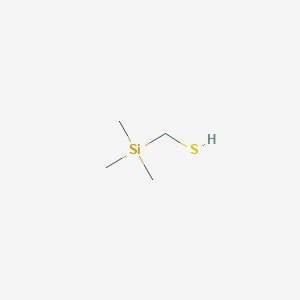
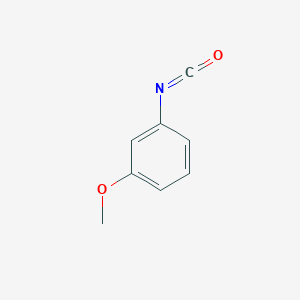
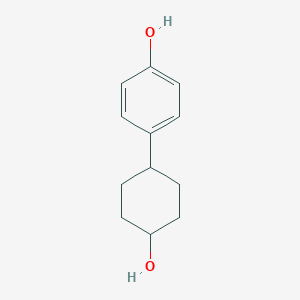
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

